2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-4-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEHTVKRVPVZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound’s biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable tool in biological research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The thioacetamide group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most thioacetamide derivatives are synthesized via acid-amine coupling (e.g., ) or multi-step alkylation/cyclization (e.g., ). The quinazoline-thioacetamide hybrids in –10 required Knoevenagel condensation for arylidene substitutions .
- Structural Influence: Electronegative substituents (e.g., bromo in compound 27) and steric bulk (e.g., phenoxyphenyl in compound 24) enhance binding to biological targets, as seen in triazinoindole derivatives .
Physicochemical and Pharmacokinetic Properties
- Solubility : Quinazoline derivatives generally exhibit low aqueous solubility due to aromatic stacking, but thioacetamide and polar substituents (e.g., methoxy in compound 6f) improve solubility .
- Metabolic Stability : Thiazole and triazole moieties (e.g., compounds in ) enhance metabolic stability by resisting cytochrome P450 oxidation .
Biological Activity
2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
The biological activity of 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide is primarily attributed to its ability to interact with various enzymes and receptors. The quinazoline core structure allows for modulation of enzymatic activity, influencing pathways associated with cancer and inflammation. Specifically, the thioacetamide group enhances the compound’s reactivity and binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
1. Antimicrobial Activity
Studies have shown that quinazoline derivatives possess significant antimicrobial properties. For instance, modifications on the phenyl ring of quinazolines can enhance antibacterial efficacy against gram-positive bacteria .
2. Anticancer Properties
Quinazoline derivatives are being explored as potential anticancer agents, particularly through their ability to inhibit the epidermal growth factor receptor (EGFR). Compounds similar to 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide have demonstrated potent EGFR kinase inhibitory activity, leading to reduced tumor cell proliferation in various cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer) .
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties are also notable, contributing to its potential therapeutic applications in treating inflammatory diseases.
Data Table: Biological Activity Overview
Case Study 1: Anticancer Activity
A study conducted by Wissner et al. focused on derivatives of quinazoline that inhibited EGFR autophosphorylation. The results showed that certain modifications led to IC50 values in the nanomolar range, indicating strong anticancer potential. The introduction of specific substituents at the 6th position significantly enhanced the inhibitory effects compared to parent compounds .
Case Study 2: Antimicrobial Efficacy
Research by Kumar et al. highlighted that specific derivatives of quinazolines exhibited enhanced antibacterial activity due to structural modifications on the phenyl ring. Compounds with electron-donating groups showed superior activity against various bacterial strains, emphasizing the importance of chemical structure in determining biological efficacy .
Q & A
Q. What are the typical synthetic routes for 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing quinazoline precursor with 2-chloroacetamide under alkaline conditions (e.g., K₂CO₃ in DMF or acetonitrile) at 60–80°C for 6–12 hours . Optimization includes varying solvents (polar aprotic solvents like DMF improve solubility) and catalysts (e.g., KI to enhance reactivity of chloroacetamide). Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Confirm the quinazoline core (aromatic protons at δ 7.2–8.5 ppm) and acetamide moiety (NH₂ at δ 7.1–7.3 ppm, CH₂-S at δ 4.0–4.5 ppm) .
- IR : Validate thioether (C-S stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1600 cm⁻¹, C=O at ~1650 cm⁻¹) groups .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed values indicate impurities, necessitating recrystallization (ethanol/water) .
Q. How can researchers screen this compound for biological activity in academic settings?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values across studies) be resolved methodologically?
- Dose-Response Reproducibility : Ensure consistent compound purity (HPLC ≥95%) and solvent (DMSO concentration ≤0.1% in assays) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare binding poses (e.g., quinazoline stacking with hydrophobic residues) to explain potency variations .
- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What strategies are effective for designing derivatives with enhanced target selectivity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the quinazoline 6-position to modulate electron density and binding affinity .
- Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone groups to improve solubility and pharmacokinetics .
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS to identify off-target interactions and refine structural modifications .
Q. How can spectral data inconsistencies (e.g., anomalous NMR splitting) be troubleshooted during structural validation?
- Dynamic Effects : Variable temperature NMR (e.g., 25°C vs. 60°C) to detect conformational exchange broadening .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-group at the methyl substituent) to simplify complex splitting patterns .
- X-ray Crystallography : Resolve ambiguous proton environments by obtaining a crystal structure (single-crystal X-ray diffraction) .
Q. What computational tools are recommended for predicting reaction pathways and optimizing synthetic yields?
- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to identify low-energy intermediates and transition states .
- Machine Learning : Use platforms like ICReDD to predict optimal solvent/catalyst combinations based on historical reaction data .
- Kinetic Modeling : Simulate reaction progress (e.g., via MATLAB) to identify rate-limiting steps and adjust temperature/pH accordingly .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw) .
- Contradiction Management : Maintain detailed reaction logs (solvent, catalyst, temperature) to isolate variables causing yield/activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
